molecular formula C12H15ClF2N2O2 B2996832 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride CAS No. 1797549-43-9

4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride

Número de catálogo B2996832
Número CAS: 1797549-43-9
Peso molecular: 292.71
Clave InChI: VZEYTWRDUAHIKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, attached to a benzoic acid group that has two fluorine atoms at the 3 and 5 positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered diazepan ring and the aromatic benzoic acid group. The presence of the two fluorine atoms would likely have a significant effect on the electronic structure of the molecule due to the high electronegativity of fluorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the diazepane ring and the benzoic acid group in this compound would likely make it a solid at room temperature. The presence of the fluorine atoms might make the compound more lipophilic, which could affect its solubility in different solvents .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

  • Birchall et al. (1971) explored the synthesis of polyfluoroarenes, including derivatives related to 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride, detailing the preparation of diazo-oxides and related compounds. This research contributes to understanding the synthesis pathways and structural properties of such compounds (Birchall, Haszeldine, Nikokavouras, & Wilks, 1971).

Novel Polycyclic Systems

  • Ukhin et al. (2011) reported on the creation of new polycyclic systems containing the 1,4-benzodiazepine and isoindolinone fragments. Their work involved dehydration of related benzoic acids, forming new fused pentacyclic systems, which provides insight into the potential applications of 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride in forming complex molecular structures (Ukhin, Suponitskii, Shepelenko, Belousova, Orlova, & Borodkin, 2011).

Chemical Rearrangements

  • Eisch et al. (2015) investigated the rearrangement of the 6,11-Diphenyldibenzo[b,f][1,4]diazocine skeleton, providing insights into the chemical behavior of similar structures. This research could be relevant to understanding how 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride might undergo chemical transformations under various conditions (Eisch, Liu, Zhu, & Rheingold, 2015).

Hydrolysis and Photodegradation Studies

  • Cabrera et al. (2005) conducted kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam, providing valuable insights into the stability and degradation pathways of benzodiazepines. These findings could be extrapolated to understand similar behaviors in 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride (Cabrera, Waisbaum, & Nudelman, 2005).

Synthesis and Spectral Analysis of Derivatives

  • Gomaa (2011) worked on the synthesis and spectral analysis of various benzoquinone derivatives, including those related to 1,4-diazepines. This research aids in understanding the chemical properties and potential applications of 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride in creating novel compounds (Gomaa, 2011).

Direcciones Futuras

The future directions for research on this compound would depend on its intended use. For example, if it were to be used as a drug, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

Propiedades

IUPAC Name

4-(1,4-diazepan-1-yl)-3,5-difluorobenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2.ClH/c13-9-6-8(12(17)18)7-10(14)11(9)16-4-1-2-15-3-5-16;/h6-7,15H,1-5H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEYTWRDUAHIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=C2F)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.